Cas no 84889-09-8 (Fmoc-Phe-Phe-OH)

Fmoc-Phe-Phe-OH structure
Fmoc-Phe-Phe-OH structure
상품 이름:Fmoc-Phe-Phe-OH
CAS 번호:84889-09-8
MF:C33H30N2O5
메가와트:534.601708889008
MDL:MFCD00237669
CID:868171
PubChem ID:11261141

Fmoc-Phe-Phe-OH 화학적 및 물리적 성질

이름 및 식별자

    • (S)-2-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoic acid
    • Fmoc-Phe-Phe-OH
    • L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanyl-
    • C33H30N2O5
    • Fmoc-L-Phe-L-Phe-OH
    • 3097AC
    • ST2402755
    • AX8212117
    • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-phenylalanyl-L-phenylalanine
    • N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-phenylalanyl-L-phenylalani
    • L-Phenylalanine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanyl]- (ZCI)
    • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-phenylalanyl-L-phenylalanine (ACI)
    • 2: PN: WO2023003984 SEQID: 2 claimed sequence
    • N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-phenylalanyl-L-phenylalanine
    • (2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]-3-phenylpropanoic acid
    • (S)-2-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoicacid
    • AKOS016003549
    • (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-phenylalanyl-L-phenylalanine
    • SCHEMBL17431965
    • DS-14708
    • 84889-09-8
    • CS-0030795
    • S12255
    • (S)-2-(((S)-2-(Fmoc)amino)-3-phenylpropanamido)-3-phenylpropanoic acid
    • DTXSID50460392
    • MFCD00237669
    • MDL: MFCD00237669
    • 인치: 1S/C33H30N2O5/c36-31(34-30(32(37)38)20-23-13-5-2-6-14-23)29(19-22-11-3-1-4-12-22)35-33(39)40-21-28-26-17-9-7-15-24(26)25-16-8-10-18-27(25)28/h1-18,28-30H,19-21H2,(H,34,36)(H,35,39)(H,37,38)/t29-,30-/m0/s1
    • InChIKey: KZPTXQVSHOISSL-KYJUHHDHSA-N
    • 미소: C(C1C2=CC=CC=C2C2C=CC=CC1=2)OC(=O)N[C@H](C(=O)N[C@H](C(=O)O)CC1C=CC=CC=1)CC1C=CC=CC=1

계산된 속성

  • 정밀분자량: 534.21547206g/mol
  • 동위원소 질량: 534.21547206g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 3
  • 수소 결합 수용체 수량: 5
  • 중원자 수량: 40
  • 회전 가능한 화학 키 수량: 11
  • 복잡도: 830
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 2
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 105
  • 소수점 매개변수 계산 참조값(XlogP): 6

실험적 성질

  • 밀도: 1.272±0.06 g/cm3 (20 ºC 760 Torr),
  • 용해도: Insuluble (9.6E-5 g/L) (25 ºC),

Fmoc-Phe-Phe-OH 보안 정보

Fmoc-Phe-Phe-OH 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Chemenu
CM255282-5g
(S)-2-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoic acid
84889-09-8 95%
5g
$*** 2023-03-30
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S72790-25g
Fmoc-Phe-Phe-OH
84889-09-8
25g
¥1866.0 2021-09-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S72790-250mg
Fmoc-Phe-Phe-OH
84889-09-8
250mg
¥66.0 2021-09-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S72790-1g
Fmoc-Phe-Phe-OH
84889-09-8
1g
¥146.0 2021-09-04
Ambeed
A308991-5g
(S)-2-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoic acid
84889-09-8 95%
5g
$33.0 2025-02-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S72790-5g
Fmoc-Phe-Phe-OH
84889-09-8
5g
¥496.0 2021-09-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1067642-1g
Fmoc-Phe-Phe-OH
84889-09-8 98%
1g
¥94.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1067642-5g
Fmoc-Phe-Phe-OH
84889-09-8 98%
5g
¥280.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1067642-100g
Fmoc-Phe-Phe-OH
84889-09-8 98%
100g
¥3962.00 2024-07-28
abcr
AB438307-250 mg
(S)-2-(((S)-2-(Fmoc)amino)-3-phenylpropanamido)-3-phenylpropanoic acid, 95% (Fmoc-L-Phe-L-Phe-OH); .
84889-09-8 95%
250MG
€75.90 2023-07-18

Fmoc-Phe-Phe-OH 합성 방법

합성 방법 1

반응 조건
1.1 Catalysts: Thermolysin Solvents: Water
1.2 Reagents: Trifluoroacetic acid
참조
Protease-Catalyzed Peptide Synthesis on Solid Support
Ulijn, Rein V.; Baragana, Beatriz; Halling, Peter J.; Flitsch, Sabine L., Journal of the American Chemical Society, 2002, 124(37), 10988-10989

합성 방법 2

반응 조건
1.1 Reagents: 4-Methylmorpholine Solvents: Tetrahydrofuran ;  rt; 5 min, rt
1.2 Reagents: Isobutyl chloroformate ;  rt → -15 °C; 10 min, -15 °C; -15 °C → 0 °C
1.3 Reagents: Tetrabutylammonium hydroxide Solvents: Dimethyl sulfoxide ,  Water ;  30 min, 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
참조
α-N-Protected dipeptide acids: a simple and efficient synthesis via the easily accessible mixed anhydride method using free amino acids in DMSO and tetrabutylammonium hydroxide
Verardo, G.; Gorassini, A., Journal of Peptide Science, 2013, 19(5), 315-324

합성 방법 3

반응 조건
1.1 Reagents: Dicyclohexylcarbodiimide ,  N-Hydroxysuccinimide Solvents: Tetrahydrofuran ;  rt; 12 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  36 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
참조
Designing a vehicle-free anti-bacterial topical hydrogel from Fmoc-diphenylalanine
Roy, Nabanita; Datta, Hemanta Kumar; Roy, Rajdip; Dastidar, Parthasarathi, Chemical Communications (Cambridge, 2023, 59(61), 9400-9403

합성 방법 4

반응 조건
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  1 h, rt
참조
Facile synthesis of a peptidic Au(I)-metalloamphiphile and its self-assembly into luminescent micelles in water
Kemper, Benedict; Hristova, Yana R.; Tacke, Sebastian; Stegemann, Linda; van Bezouwen, Laura S.; et al, Chemical Communications (Cambridge, 2015, 51(25), 5253-5256

합성 방법 5

반응 조건
1.1 Reagents: Trifluoroacetic acid Solvents: Chloroform ;  overnight, rt
참조
Controlled Annealing in Adaptive Multicomponent Gels
Ravarino, Paolo; Panja, Santanu; Bianco, Simona; Koev, Todor; Wallace, Matthew; et al, Angewandte Chemie, 2023, 62(4),

합성 방법 6

반응 조건
1.1 Catalysts: Thermolysin Solvents: Water ;  48 h, pH 8, rt
참조
Enzymatic optical resolution via acylation-hydrolysis on a solid support
Ulijn, Rein V.; Bisek, Nicola; Flitsch, Sabine L., Organic & Biomolecular Chemistry, 2003, 1(4), 621-622

합성 방법 7

반응 조건
1.1 Reagents: Piperidine Solvents: Dimethylformamide ;  30 min, rt
1.2 Reagents: Triethyl phosphite ,  2-(1-Methylethyl)-5-nitro-1,2-benzisothiazol-3(2H)-one Catalysts: Copper(2+), tetrakis(1-methylimidazole)-, diiodide Solvents: Dimethylformamide ;  30 min, rt
1.3 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  30 min, rt
참조
Benzoisothiazolone (BIT): A fast, efficient, and recyclable redox reagent for solid phase peptide synthesis
Bukya, Hemalatha; Nayani, Kiranmai ; Gangireddy, Pavankumar; Mainkar, Prathama S., European Journal of Organic Chemistry, 2020, 2020(33), 5358-5362

합성 방법 8

반응 조건
1.1 Reagents: Triethylamine Solvents: Acetonitrile ;  rt → 0 °C
1.2 Reagents: 4-Nitrophenyl chloroformate ;  5 min, 0 °C
1.3 Catalysts: 4-(Dimethylamino)pyridine ;  50 min, rt
1.4 Reagents: Triethylamine Solvents: Water ;  5 min, rt; 100 min, rt
1.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, 4 °C
참조
Peptide coupling of unprotected amino acids through in situ p-nitrophenyl ester formation
Gagnon, Paul; Huang, Xicai; Therrien, Eric; Keillor, Jeffrey W., Tetrahedron Letters, 2002, 43(43), 7717-7719

Fmoc-Phe-Phe-OH Raw materials

Fmoc-Phe-Phe-OH Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:84889-09-8)Fmoc-Phe-Phe-OH
A863932
순결:99%
재다:25g
가격 ($):180.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:84889-09-8)FMOC-PHE-PHE-OH
sfd14138
순결:99.9%
재다:200kg
가격 ($):문의